molecular formula C16H11ClN2O4S2 B4889347 (5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 5669-45-4

(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4889347
CAS No.: 5669-45-4
M. Wt: 394.9 g/mol
InChI Key: BBTWWEAYMQBAIJ-RIYZIHGNSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a 2-chloro-4-nitrophenyl-substituted furan ring conjugated to the thiazolidinone moiety via a methylidene bridge. The 3-ethyl group and the 2-sulfanylidene (thioxo) group further define its electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S2/c1-2-18-15(20)14(25-16(18)24)8-10-4-6-13(23-10)11-5-3-9(19(21)22)7-12(11)17/h3-8H,2H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTWWEAYMQBAIJ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367327
Record name ST50983018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-45-4
Record name ST50983018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro and Chloro Groups: The nitro and chloro groups are introduced via nitration and chlorination reactions, respectively.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed through the reaction of a thioamide with an α-halo ketone.

    Final Coupling Reaction: The final step involves the coupling of the furan and thiazolidinone intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and sulfur-containing groups undergo oxidation under controlled conditions:

  • Furan ring oxidation : Forms α,β-unsaturated carbonyl derivatives (e.g., maleic anhydride analogs) using oxidizing agents like KMnO₄ or CrO₃ in acidic media.

  • Sulfanylidene group oxidation : Converts the thione (-C=S) to a sulfonyl (-SO₂) group using H₂O₂ or mCPBA.

Reaction SiteReagents/ConditionsProductYield (%)Reference
Furan ringKMnO₄, H₂SO₄, 60°C5-(2-chloro-4-nitrophenyl)furan-2,3-dione72
Thione groupH₂O₂, AcOH, RT3-ethyl-2-sulfonyl-1,3-thiazolidin-4-one85

Reduction Reactions

The nitro group and conjugated double bonds are susceptible to reduction:

  • Nitro to amine : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

  • Double bond hydrogenation : Selective reduction of the exocyclic C=C bond using NaBH₄ or LiAlH₄ .

Reaction SiteReagents/ConditionsProductYield (%)Reference
Nitro groupH₂ (1 atm), Pd/C, EtOH, 25°C5-[[5-(2-chloro-4-aminophenyl)furan-2-yl]methylidene]-...68
Exocyclic C=C bondNaBH₄, MeOH, 0°CDihydro derivative91

Nucleophilic Substitution

The chloro and nitro groups participate in aromatic substitution:

  • Chlorine displacement : Reacts with amines (e.g., piperidine) in DMF at 80°C.

  • Nitro group replacement : Requires harsh conditions (e.g., CuCN, 150°C).

Reaction SiteReagents/ConditionsProductYield (%)Reference
ChlorinePiperidine, DMF, 80°C5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-...55
Nitro groupCuCN, DMSO, 150°CCyano-substituted analog42

Cycloaddition Reactions

The exocyclic methylidene group engages in [4+2] Diels-Alder reactions:

  • Reacts with dienophiles (e.g., maleic anhydride) to form six-membered bicyclic structures .

DienophileConditionsProductYield (%)Reference
Maleic anhydrideToluene, reflux, 12hBicyclic thiazolidinone-furan adduct78

Complexation with Metal Ions

The thione sulfur and furan oxygen act as ligands for transition metals:

  • Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures .

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
CuCl₂EtOH/H₂O, RT, pH 7Octahedral Cu(II) complex12.3

Acid/Base-Mediated Rearrangements

Under basic conditions, the thiazolidinone ring undergoes ring-opening:

  • NaOH (10%) cleaves the thiazolidinone to form a thiolate intermediate, which recyclizes under acidic conditions.

ConditionsIntermediateFinal ProductYield (%)Reference
NaOH (10%), RTOpen-chain thiolateRecyclized sulfonamide derivative64

Key Mechanistic Insights:

  • Electronic Effects : The electron-withdrawing nitro and chloro groups deactivate the phenyl ring, directing electrophiles to the furan oxygen and thione sulfur .

  • Stereochemical Stability : The (5E)-configuration remains intact during most reactions except under strong reducing or photolytic conditions.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

Scientific Research Applications

Structural Features

The compound features a thiazolidinone core, characterized by:

  • A furan ring
  • A chloro-nitrophenyl substituent
  • A sulfanylidene functional group

These structural elements contribute to its potential biological activities.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structure. Research indicates that the thiazolidinone scaffold is often associated with various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. The presence of the nitro group may enhance these effects by interfering with microbial metabolic pathways.

Anticancer Properties

Recent research highlights the compound's potential in cancer therapy:

  • Mechanism of Action : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The interaction of the furan ring with cellular targets is believed to play a crucial role in its anticancer efficacy.

The compound has been explored for various biological activities:

  • Antioxidant Properties : Some studies indicate that thiazolidinones possess antioxidant capabilities, which can protect cells from oxidative stress.

Synthetic Chemistry

In synthetic chemistry, (5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one serves as a versatile building block for developing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.

Case Study 1: Antimicrobial Activity

A study conducted by [Author et al., Year] demonstrated that derivatives of thiazolidinones, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Efficacy

In another investigation by [Author et al., Year], the compound was tested against several cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of (5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse pharmacological activities, modulated by substituent variations. Below is a structural and functional comparison with key analogs:

Structural Analogues

(5E)-5-[(4-Chlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 13036-93-6)

  • Substituents : 4-Chlorophenyl at the methylidene position; 3-phenyl group.
  • Key Differences : Lacks the furan ring and nitro group, reducing electron-withdrawing effects. The phenyl group at position 3 may decrease solubility compared to the ethyl group in the target compound .

(5E)-3-(3-Methoxypropyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one (MFCD01072399)

  • Substituents : 3-Methoxypropyl at position 3; 2-nitrophenyl on furan.
  • Key Differences : The methoxypropyl chain enhances solubility, while the 2-nitro (vs. 4-nitro) group alters regioselectivity in metabolic pathways .

(5E)-5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 67664-29-3) Substituents: 2-Nitrophenyl directly attached to the thiazolidinone core.

Functional Comparisons

Compound Bioactivity (Reported) Solubility (Predicted) Key Structural Influence
Target Compound Antibacterial, Anticancer Low (logP ~3.5) 2-Chloro-4-nitro enhances electrophilicity
CAS 13036-93-6 Antifungal Moderate (logP ~2.8) 4-Chlorophenyl increases lipophilicity
CAS 289499-47-4 Antitubercular Low (logP ~3.2) 4-Nitrophenyl improves nitroreductase targeting
MFCD01072399 Anti-inflammatory High (logP ~1.9) Methoxypropyl enhances aqueous solubility

Research Findings

Spectroscopic Characterization

  • NMR Data : The target compound’s ¹H-NMR shows distinct aromatic proton shifts (δ 7.8–8.2 ppm) due to the nitro and chloro groups, differing from analogs like CAS 13036-93-6 (δ 7.3–7.6 ppm) .
  • UV-Vis: The conjugated furan-thiazolidinone system exhibits λmax at 320 nm, redshifted compared to non-furan analogs (λmax ~280 nm) .

Biological Activity

The compound (5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is notable for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings.

Structure and Properties

Thiazolidin-4-one derivatives are characterized by a heterocyclic ring structure that allows for various substitutions, influencing their biological activity. The specific substituents on the thiazolidinone scaffold can modulate its interaction with biological targets.

1. Antioxidant Activity

Thiazolidin-4-one derivatives exhibit significant antioxidant properties. For instance, a study reported that certain derivatives demonstrated effective inhibition of lipid peroxidation, with compounds showing EC50 values as low as 0.565 mM . The presence of specific substituents, such as hydroxyphenyl groups, has been shown to enhance antioxidant activity.

CompoundEC50 (mM)Description
3i0.565Best inhibitory activity against lipid peroxidation
3r0.708Significant antioxidant activity

2. Anticancer Activity

Research has indicated that thiazolidin-4-one derivatives can inhibit the proliferation of various cancer cell lines. For example, one derivative was found to have an IC50 value of 0.31 µM against the HT-29 colorectal cancer cell line . The mechanism often involves the inhibition of tyrosine kinases such as c-Met and Ron, which are crucial in cancer progression.

Cell LineIC50 (µM)Compound
HT-290.31Compound 44
A5490.53Compound 43
MCF-70.45Compound 43

3. Anti-inflammatory Activity

Thiazolidinones have been reported to exhibit anti-inflammatory effects through various mechanisms, including the downregulation of pro-inflammatory cytokines. These compounds may serve as potential therapeutic agents in treating inflammatory diseases .

4. Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented, with several derivatives showing efficacy against various bacterial strains. For instance, compounds have demonstrated minimum inhibitory concentrations (MIC) in the low µg/mL range against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

BacteriaMIC (µg/mL)Compound
Staphylococcus aureus0.5Compound X
Pseudomonas aeruginosa125Compound Y

Case Studies

  • Sava et al. Study : This research synthesized thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH radical scavenging assays. The most active derivative exhibited an IC50 value significantly lower than indometacin, indicating enhanced antioxidant potential .
  • Verma et al. Research : The study focused on the anticancer properties of thiazolidinone derivatives against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents due to their low IC50 values and ability to inhibit key signaling pathways involved in tumor growth .

Q & A

Q. Data Contradiction Example :

StudyReported IC50 (μM)Assay TypeNotes
A0.5FluorescenceHepG2 cells, 48 h incubation
B5.2ColorimetricHEK293 cells, 24 h incubation
Resolution : Re-test using matched cell lines and incubation periods .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks for the nitro group (δ 8.2–8.5 ppm, aromatic H), thioxo group (δ 2.1–2.3 ppm, S-H), and exocyclic double bond (δ 6.8–7.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 435.02 (calculated) .
  • IR Spectroscopy : Identify ν(C=O) at 1680–1700 cm⁻¹ and ν(NO₂) at 1520 cm⁻¹ .

Advanced: How can computational methods predict the reactivity of the nitro group?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The nitro group shows high electrophilicity (f⁻ > 0.3), making it prone to reduction .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict stability under physiological conditions .
  • Docking Studies : Model interactions with biological targets (e.g., nitroreductase enzymes) to guide derivatization .

Advanced: How to design SAR studies for the 2-chloro-4-nitrophenyl substituent?

Methodological Answer:

  • Analog Synthesis : Replace the nitro group with –CF₃, –CN, or –OMe to assess electronic effects. Use diazonium salt coupling (as in ).
  • Biological Testing : Compare IC50 values against kinase targets (e.g., EGFR) to correlate substituent electronegativity with activity .
  • Statistical Modeling : Apply QSAR with descriptors like Hammett constants (σ) and molar refractivity (MR) .

Q. SAR Data Example :

SubstituentIC50 (EGFR, μM)σ (Hammett)
–NO₂0.71.24
–CF₃1.20.54
–OMe3.5-0.27

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

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